molecular formula C20H13F2NO4S B2695525 S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate CAS No. 400084-66-4

S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate

Cat. No.: B2695525
CAS No.: 400084-66-4
M. Wt: 401.38
InChI Key: IDGLZCLTCGROAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate is a synthetic compound featuring a pyridine core substituted with a 2,2-difluoro-1,3-benzodioxole moiety and an S-phenyl thioester group. The 2,2-difluoro-1,3-benzodioxole group is a recurring motif in CFTR (cystic fibrosis transmembrane conductance regulator) correctors, such as tezacaftor and ABBV/GLPG-2222 . The thioester (carbothioate) substituent differentiates it from carboxamide-based analogs, which may influence solubility, metabolic stability, or target binding .

Properties

IUPAC Name

S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2NO4S/c21-20(22)26-16-9-8-13(11-17(16)27-20)12-23-10-4-7-15(18(23)24)19(25)28-14-5-2-1-3-6-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGLZCLTCGROAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate is a synthetic compound characterized by its unique chemical structure and potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C20H13F2NO4SC_{20}H_{13}F_2NO_4S with a molar mass of approximately 401.38 g/mol. The compound contains a benzodioxole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific biological activities of this compound are summarized below:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : Similar compounds have been shown to modulate neurotransmitter receptors (e.g., AMPA receptors), which may influence neuronal signaling pathways.
  • Signal Transduction Pathways : It may interact with signaling pathways such as the Wnt/β-catenin pathway and the PI3K/Akt pathway, which are crucial in cancer biology and cell survival.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anticancer Activity : A study demonstrated that derivatives of benzodioxole exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspases .
    CompoundCell LineIC50 (µM)Mechanism
    Compound AHeLa15Apoptosis induction
    Compound BMCF720Caspase activation
  • Neuroprotective Effects : Research on similar pyridine derivatives showed potential neuroprotective effects in models of neurodegeneration by reducing oxidative stress and inflammation .

Summary of Research Findings

A comprehensive review of literature reveals the following key findings regarding this compound:

Study FocusFindings
Anticancer PotentialInduces apoptosis in cancer cells; inhibits tumor growth in vivo models .
Neuroprotective ActivityReduces neuronal cell death in oxidative stress models; modulates glutamate receptor activity .
Enzyme InteractionInhibits key metabolic enzymes involved in cancer metabolism and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key structural elements and their analogs are summarized below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Therapeutic/Industrial Relevance
S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate C23H18F2N2O4S 480.46 g/mol 2-oxo-dihydropyridine, S-phenyl thioester Hypothesized CFTR modulation
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide C23H20F2N2O5 442.41 g/mol 2-oxo-dihydropyridine, carboxamide Research chemical (unclear use)
Tezacaftor (CFTR corrector) C26H27F3N2O6 520.50 g/mol Cyclopropane carboxamide, benzodioxole FDA-approved for cystic fibrosis
ABBV/GLPG-2222 (CFTR corrector) C27H23F4N3O6 561.48 g/mol Chromene-carboxylic acid, benzodioxole Preclinical/clinical development

Key Observations:

  • Core Structure: All compounds share the 2,2-difluoro-1,3-benzodioxole group, critical for binding to CFTR or similar targets .
  • Functional Groups: The S-phenyl thioester in the target compound contrasts with carboxamide groups in analogs. Thioesters are more lipophilic and may enhance membrane permeability but are prone to hydrolysis compared to carboxamides .

Pharmacological and Chemical Stability

  • CFTR Corrector Analogs: Tezacaftor and ABBV/GLPG-2222 demonstrate nanomolar potency in restoring CFTR function. The absence of a carboxylic acid or cyclopropane group in the target compound may reduce its efficacy as a CFTR corrector .
  • Stability: Thioesters are chemically less stable than carboxamides under physiological conditions, which could limit the target compound’s in vivo half-life .

Q & A

Basic: What synthetic methodologies are most effective for preparing this compound, and what key reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization steps. Key considerations include:

  • Catalyst selection : Use palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the benzodioxolylmethyl group .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C optimize intermediate formation while minimizing side reactions .
  • Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the target compound. Monitor purity via TLC or HPLC .

Basic: How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., difluoro-benzodioxole protons at δ 6.8–7.2 ppm, pyridinone carbonyl at ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting [M+H]+^+ at the calculated m/z .

Advanced: What strategies are recommended for optimizing enantiomeric purity when synthesizing derivatives of this compound?

Methodological Answer:

  • Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphates) during key stereogenic steps to enhance enantioselectivity .
  • Chiral chromatography : Use chiral stationary phases (e.g., amylose-based) for preparative separation of enantiomers .
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with known standards .

Advanced: How should researchers address discrepancies in biological activity data across studies involving this compound?

Methodological Answer:

  • Standardized assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Dose-response curves : Compare EC50_{50} values across studies; inconsistencies may arise from differences in compound solubility (e.g., DMSO concentration) .
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Advanced: What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinase domains). Validate with free energy calculations (MM/GBSA) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) over 100 ns to assess stability of binding conformations .
  • QSAR models : Develop quantitative structure-activity relationships using descriptors like logP and topological polar surface area (TPSA) .

Basic: What are the critical factors in designing a stability study for this compound under various environmental conditions?

Methodological Answer:

  • Temperature and humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Light exposure : Conduct photostability testing under ICH Q1B guidelines using UV-vis irradiation (320–400 nm) .
  • pH stability : Incubate in buffers (pH 1.2–9.0) and quantify intact compound using LC-MS .

Advanced: How can process simulation tools be applied to scale up the synthesis while maintaining reaction efficiency?

Methodological Answer:

  • Computational fluid dynamics (CFD) : Model heat and mass transfer in batch reactors to optimize stirring rates and cooling profiles for exothermic steps .
  • Design of Experiments (DoE) : Use software like Minitab to identify critical parameters (e.g., reactant stoichiometry, catalyst loading) and predict optimal conditions .
  • Membrane separation : Integrate nanofiltration membranes post-synthesis to remove unreacted precursors and improve yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.